![molecular formula C15H24N4O3S B5512382 (4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512382.png)
(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(3-methylbutanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
The compound is a part of a broader class of molecules that have garnered attention for their unique chemical structures and potential applications in materials science, chemistry, and pharmacology. It belongs to a category of heterocyclic compounds that often display interesting physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of compounds related to the one involves complex reactions including oxidation and multistep synthesis processes. For instance, Zaitseva et al. (2020) described the synthesis of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8-triones through the oxidation of 4-arylidene-2-methyl-1H-imidazol-5-ones with selenium dioxide, hinting at the intricate steps possibly involved in synthesizing such complex molecules (Zaitseva et al., 2020).
properties
IUPAC Name |
1-[(4aS,7aR)-1-(1H-imidazol-5-ylmethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-11(2)5-15(20)19-4-3-18(7-12-6-16-10-17-12)13-8-23(21,22)9-14(13)19/h6,10-11,13-14H,3-5,7-9H2,1-2H3,(H,16,17)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHLZHFQHZEOU-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(C2C1CS(=O)(=O)C2)CC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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